molecular formula C6H7N3O2 B12970583 3,5-Dihydroxypicolinimidamide

3,5-Dihydroxypicolinimidamide

Cat. No.: B12970583
M. Wt: 153.14 g/mol
InChI Key: RUQATSBFFHGGLO-UHFFFAOYSA-N
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Description

3,5-Dihydroxypicolinimidamide is a heterocyclic compound with the molecular formula C6H7N3O2 It is a derivative of picolinic acid and contains both hydroxyl and amidine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dihydroxypicolinimidamide typically involves the reaction of picolinic acid derivatives with hydroxylamine and subsequent cyclization. One common method includes the following steps:

    Formation of Hydroxylamine Derivative: Picolinic acid is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form the hydroxylamine derivative.

    Cyclization: The hydroxylamine derivative undergoes cyclization under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3,5-Dihydroxypicolinimidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

3,5-Dihydroxypicolinimidamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-Dihydroxypicolinimidamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amidine groups allow it to form hydrogen bonds and interact with enzymes and receptors. This can lead to the modulation of biological processes, such as enzyme inhibition or activation, and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dihydroxybenzoic acid: Similar in structure but lacks the amidine group.

    Picolinic acid: The parent compound, which lacks the hydroxyl and amidine groups.

    3,5-Diaminobenzoic acid: Contains amino groups instead of hydroxyl groups.

Uniqueness

3,5-Dihydroxypicolinimidamide is unique due to the presence of both hydroxyl and amidine groups, which provide it with distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its similar compounds.

Properties

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

3,5-dihydroxypyridine-2-carboximidamide

InChI

InChI=1S/C6H7N3O2/c7-6(8)5-4(11)1-3(10)2-9-5/h1-2,10-11H,(H3,7,8)

InChI Key

RUQATSBFFHGGLO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1O)C(=N)N)O

Origin of Product

United States

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